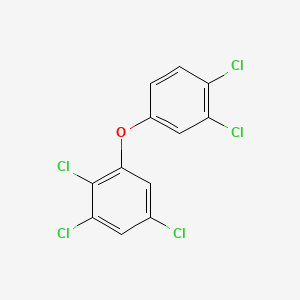
2,3,3',4',5-Pentachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3’,4’,5-Pentachlorodiphenyl ether is a polychlorinated diphenyl ether, a type of compound known for its environmental persistence and potential toxicity. It is often studied due to its structural similarity to other polychlorinated biphenyls and its presence in various environmental samples.
Métodos De Preparación
The synthesis of 2,3,3’,4’,5-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
2,3,3’,4’,5-Pentachlorodiphenyl ether undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong bases or nucleophiles, leading to the replacement of chlorine atoms with other functional groups.
Aplicaciones Científicas De Investigación
2,3,3’,4’,5-Pentachlorodiphenyl ether is used in various scientific research applications:
Environmental Chemistry: It is studied for its persistence in the environment and its potential as a pollutant.
Toxicology: Research focuses on its toxic effects on living organisms and its potential to bioaccumulate.
Bioremediation: Studies explore the use of microorganisms to degrade this compound in contaminated environments.
Analytical Chemistry: It serves as a reference standard in the analysis of environmental samples for polychlorinated biphenyls.
Mecanismo De Acción
The mechanism of action of 2,3,3’,4’,5-Pentachlorodiphenyl ether involves its interaction with cellular components, leading to oxidative stress and disruption of cellular membranes. It can induce the production of reactive oxygen species, which damage cellular structures and activate antioxidant defense mechanisms. The compound’s molecular targets include enzymes involved in detoxification pathways and membrane proteins.
Comparación Con Compuestos Similares
2,3,3’,4’,5-Pentachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers and polychlorinated biphenyls, such as:
- 2,2’,3,3’,6-Pentachlorodiphenyl ether
- 2,3’,4,4’,5-Pentachlorodiphenyl ether
- 2,3,3’,4,4’-Pentachlorodiphenyl ether
Compared to these compounds, 2,3,3’,4’,5-Pentachlorodiphenyl ether may exhibit different reactivity and toxicity profiles due to the specific positions of the chlorine atoms on the diphenyl ether structure.
Propiedades
Número CAS |
159553-68-1 |
|---|---|
Fórmula molecular |
C12H5Cl5O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1,2,5-trichloro-3-(3,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-3-10(16)12(17)11(4-6)18-7-1-2-8(14)9(15)5-7/h1-5H |
Clave InChI |
ZVFHTYGIYIXYOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















